Tetramethylterephthalic acid

Übersicht

Beschreibung

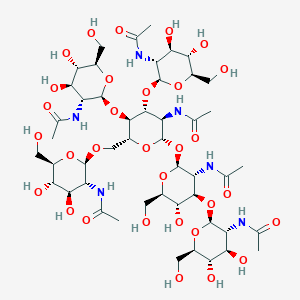

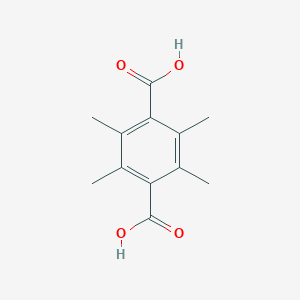

Tetramethylterephthalic acid, also known as 2,3,5,6-tetramethylterephthalic acid, is a chemical compound with the molecular formula C12H14O4 .

Molecular Structure Analysis

The molecular structure of Tetramethylterephthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 222.24 g/mol .

Wissenschaftliche Forschungsanwendungen

-

High-Performance Plastics

- Field : Material Science

- Application : Tetramethylterephthalic acid (TPA) polyesters are used for high-performance applications due to their high heat resistance, impact toughness, and optical clarity . They are becoming popular as they are less hazardous to health and the environment compared to Bisphenol A (BPA) based polycarbonates and polyarylates .

- Method : Tetramethylcyclobutanediol (TMCD), a difunctional monomer, is polymerized with TPA and other diols to yield copolyesters with superior properties to conventional TPA polyesters .

- Results : TMCD containing TPA copolyesters can have high heat resistance and impact strength .

-

Wastewater Treatment

- Field : Environmental Science

- Application : TPA is recognized as a priority pollutant due to its harmful effects on humans and the environment. It is widely used as a plasticizer and as a monomer in the manufacturing of PET bottles .

- Method : The bacterium Rhodococcus erythropolis (MTCC 3951) was studied for its TPA biodegradation efficacy in mineral salt media with TPA as the sole carbon and energy source .

- Results : R. erythropolis was observed to degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively .

-

Fluorescent Probe

- Field : Biological Research

- Application : Terephthalate (TPA) is used as a fluorescent probe for the detection of hydroxyl radicals .

- Method : The method involves the conversion of TPA into the strongly fluorescent hydroxyterephthalate .

- Results : This method has been used for a long time in radiation research .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZDUDLYDUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294069 | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylterephthalic acid | |

CAS RN |

14458-05-0 | |

| Record name | 14458-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)